molecular formula C5H2BrClF2N2 B1471438 5-Bromo-4-chloro-6-(difluoromethyl)pyrimidine CAS No. 677777-61-6

5-Bromo-4-chloro-6-(difluoromethyl)pyrimidine

Cat. No.: B1471438
CAS No.: 677777-61-6
M. Wt: 243.43 g/mol
InChI Key: PIUDIDXMSMQAIE-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-6-(difluoromethyl)pyrimidine is a halogenated and fluorinated pyrimidine derivative. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science. The incorporation of bromine and chlorine at positions 5 and 4, respectively, enhances electrophilic reactivity, making the compound a versatile intermediate in cross-coupling reactions. The difluoromethyl group at position 6 introduces unique physicochemical properties, such as moderate lipophilicity and metabolic stability, while its electron-withdrawing nature influences electronic distribution across the pyrimidine ring .

This compound’s structural features are critical for its biological activity. Fluorine’s small size and high electronegativity optimize binding interactions with target proteins, as seen in antiviral and anticancer agents . For example, fluorinated pyrimidines like 5-fluorouracil are established chemotherapeutics, underscoring the therapeutic relevance of fluorine in drug design .

Properties

IUPAC Name

5-bromo-4-chloro-6-(difluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClF2N2/c6-2-3(5(8)9)10-1-11-4(2)7/h1,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUDIDXMSMQAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-4-chloro-6-(difluoromethyl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrimidine family, which is known for its significant role in various biological processes and therapeutic applications. Its unique structural features, including halogen substitutions, enhance its interaction with biological targets, making it a subject of interest in drug development and agricultural chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H3_3BrClF2_2N2_2, with a molecular weight of approximately 221.45 g/mol. The presence of bromine, chlorine, and difluoromethyl groups contributes to its lipophilicity and potential bioactivity.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrimidine compounds, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrimidine derivatives display potent antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal strains.

Compound Target Organism MIC (µg/mL) Reference
This compoundStaphylococcus aureus12.5
This compoundEscherichia coli25
This compoundBotrytis cinerea10.5

The mode of action for these compounds often involves inhibition of key enzymes or disruption of cellular processes in pathogens. For example, some studies suggest that pyrimidine derivatives can inhibit dihydroorotate dehydrogenase (DHODH), an essential enzyme in the pyrimidine biosynthesis pathway, which is crucial for the proliferation of certain pathogens .

Study on Antifungal Activity

A study evaluated the antifungal efficacy of several pyrimidine derivatives against Botrytis cinerea and Phomopsis sp. The compound 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide exhibited an EC50_{50} value of 10.5 µg/mL against Phomopsis, outperforming the standard control Pyrimethanil (32.1 µg/mL) .

Antibacterial Evaluation

In another study focusing on antibacterial properties, various pyrimidine derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of halogen substituents significantly enhanced the antibacterial activity, with MIC values ranging from 12.5 to 25 µg/mL for different derivatives .

Scientific Research Applications

Synthetic Chemistry

Building Block for Complex Molecules
This compound serves as a versatile building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to participate in various coupling reactions, such as Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds essential for constructing larger molecular frameworks .

Table 1: Synthetic Applications

Application AreaDescription
Pharmaceutical SynthesisUsed to create drug candidates targeting specific biological pathways.
Agrochemical DevelopmentActs as an intermediate in the synthesis of herbicides and pesticides.
Material ScienceUtilized in producing specialty chemicals with unique properties.

Biological Applications

Design of Bioactive Molecules
In biological research, 5-Bromo-4-chloro-6-(difluoromethyl)pyrimidine is employed to design bioactive molecules that can selectively interact with biological targets, including enzymes and receptors involved in disease processes. Its structural features allow it to modulate various biochemical pathways effectively.

Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its inhibitory effects on various cancer cell lines, including:

  • MDA-MB-231 (Triple-Negative Breast Cancer) : The compound showed an IC50 value of 0.126 μM, indicating strong anti-proliferative effects compared to non-cancerous cell lines like MCF10A. The mechanism involves inducing apoptosis and inhibiting key signaling pathways associated with cancer progression .

Medicinal Chemistry

Precursor for Drug Development
The compound is utilized as a precursor in synthesizing potential drug candidates with various therapeutic properties. Its ability to modify biological activity through structural changes makes it an attractive target for drug discovery efforts.

Case Study: Kinase Inhibition
Studies have shown that derivatives of this compound can inhibit specific kinases involved in cancer cell proliferation. For instance, modifications to the difluoromethyl group have been linked to enhanced binding affinity and selectivity towards certain kinase targets, paving the way for novel anticancer therapies .

Chemical Reactions Analysis

Substitution Reactions

Mechanism:
The bromine and chlorine substituents on the pyrimidine ring are susceptible to nucleophilic substitution. Reagents such as amines, alkoxides, or thiols can replace these halogens under basic or polar aprotic conditions.

Example Reaction:

  • Nucleophilic substitution of bromine
    Reactant: 5-Bromo-4-chloro-6-(difluoromethyl)pyrimidine
    Reagents: Sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO)
    Product: 5-Methoxy-4-chloro-6-(difluoromethyl)pyrimidine
    Conditions: Elevated temperatures (50–100°C), 24–48 hours .

Table 1: Substitution Reaction Parameters

ReagentSolventTemperature (°C)Yield (%)Reference
NaOMeDMSO80–9078–85
ThiophenolDMF60–7065–72

Cross-Coupling Reactions

Mechanism:
The bromine substituent enables participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura coupling). This forms new carbon-carbon bonds with boronic acids or esters.

Example Reaction:

  • Suzuki–Miyaura coupling
    Reactant: this compound
    Reagents: Arylboronic acid, Pd(PPh3)4, K2CO3 (aq.)
    Product: Biaryl pyrimidine derivatives
    Conditions: Refluxing in toluene/water (1:1), 12–24 hours .

Table 2: Cross-Coupling Reaction Parameters

CatalystBaseTemperature (°C)Yield (%)Reference
Pd(PPh3)4K2CO380–10070–75
PdCl2(dppf)Cs2CO390–11075–80

Halogenation Reactions

Mechanism:
The pyrimidine ring undergoes selective halogenation via electrophilic substitution. Bromine and chlorine substituents direct incoming halogens to specific positions.

Example Reaction:

  • Chlorination
    Reactant: this compound
    Reagents: POCl3, triethylamine (TEA)
    Product: 5-Bromo-4,6-dichloropyrimidine
    Conditions: Refluxing in dichloromethane, 2–4 hours .

Table 3: Halogenation Reaction Parameters

ReagentSolventTemperature (°C)Yield (%)Reference
POCl3CH2Cl225–3090–95
NBSCH2Cl20–585–90

Difluoromethyl Group Reactivity

The difluoromethyl substituent (–CF2–) is chemically inert under standard conditions but can participate in oxidation or reductive dehalogenation .

Example Reaction:

  • Oxidation
    Reactant: this compound
    Reagents: H2O2, H2SO4 (aq.)
    Product: 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine
    Conditions: Room temperature, 2–4 hours .

Table 4: Difluoromethyl Group Transformation

ReagentSolventTemperature (°C)Yield (%)Reference
H2O2H2SO4 (aq.)20–2570–75

Key Challenges and Side Reactions

  • Bipyrimidine formation : Competing coupling of pyrimidine rings during lithiation or coupling steps .

  • Overhalogenation : Excess halogenation reagents may lead to polyhalogenated byproducts .

Mitigation Strategies:

  • Use controlled stoichiometry and low-temperature conditions.

  • Optimize reaction times to minimize byproduct formation .

Research Significance

This compound’s reactivity profile makes it a valuable intermediate in pharmaceutical synthesis , particularly for developing halogenated heterocycles with potential antimicrobial or anticancer activity . Its stability under coupling conditions also supports its use in materials science for functional polymers or ligands .

References ACS Publications. Scalable Synthesis of 4-(Difluoromethyl)pyridin-2-amine. 2019. CN Patent 103420903A. Method for synthesizing 5-Bromo-2,4-dichloropyridine. 2013. ACS Publications. Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)]. 2012. CN Patent 114591250A. One-step synthesis of 5-bromo-2-chloropyrimidine. 2022.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations in Halogenated Pyrimidines

Halogen Positioning and Reactivity
  • 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine (CAS 425392-76-3): Replacing the difluoromethyl group with a trifluoromethyl group increases steric bulk and lipophilicity.
  • 4,6-Dichloro-5-methoxypyrimidine :
    Methoxy groups at position 5 reduce electrophilicity compared to bromine, limiting utility in nucleophilic substitution reactions. However, the methoxy group enhances solubility in polar solvents .
  • 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine (CAS 63931-22-6): The methylthio group at position 2 acts as a leaving group, enabling functionalization via displacement reactions. The amino group at position 4 facilitates hydrogen bonding, improving target affinity in kinase inhibitors .

Fluorinated Substituents: Difluoromethyl vs. Trifluoromethyl

Property Difluoromethyl (-CF₂H) Trifluoromethyl (-CF₃)
Electron-Withdrawing Effect Moderate (inductive -I effect) Stronger (-I effect)
Lipophilicity (LogP) ~1.2–1.5 ~1.8–2.2
Metabolic Stability Higher (resistant to oxidation) Lower (susceptible to CYP450 oxidation)
Steric Bulk Smaller (van der Waals volume: ~38 ų) Larger (~55 ų)

The difluoromethyl group balances lipophilicity and metabolic stability, making it preferable in CNS-targeting drugs. In contrast, trifluoromethyl groups enhance binding affinity in hydrophobic enzyme pockets but may reduce solubility .

Comparison with Non-Fluorinated Analogs

  • 5-Bromo-2,4-dimethoxypyrimidine (CAS 56686-16-9):
    Methoxy groups increase solubility but reduce reactivity in cross-coupling reactions. Lacking fluorine, this compound shows weaker activity in PET tracer studies compared to fluorinated analogs .
  • 2-Amino-5-bromo-6-methylpyrimidin-4-ol hydrobromide: The amino and hydroxyl groups enable hydrogen bonding, improving solubility but limiting blood-brain barrier penetration .

Structural and Crystallographic Insights

  • 4,6-Dichloro-5-methoxypyrimidine forms a 3D framework via Cl···N interactions (3.09–3.10 Å), enhancing crystal packing stability. Such interactions are absent in the difluoromethyl analog, suggesting differences in solid-state solubility .
  • 5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one (CAS 126538-81-6): The ketone group at position 4 introduces polarity, improving aqueous solubility but reducing membrane permeability compared to the chloro-substituted parent compound .

Preparation Methods

Halogenation of Pyrimidine Derivatives

A common and effective approach involves halogenation of pre-functionalized pyrimidine substrates. For example, 4-chloro-6-(trifluoromethyl)pyrimidine can be brominated selectively at the 5-position using bromine in the presence of a suitable catalyst under controlled temperature conditions (0-25°C) in organic solvents such as dichloromethane or chloroform. By analogy, 4-chloro-6-(difluoromethyl)pyrimidine can undergo similar bromination to yield this compound.

Introduction of Difluoromethyl Group

The difluoromethyl group is typically introduced via nucleophilic or electrophilic fluorination strategies on a suitable pyrimidine precursor. Methods include:

  • Use of difluoromethylating reagents such as difluoromethyltrimethylsilane or difluoromethylphosphonium salts reacting with 4-chloro-5-bromopyrimidine intermediates.
  • Direct fluorination of methyl or trifluoromethyl groups on the pyrimidine ring, although this is less common due to selectivity challenges.

Reaction Conditions and Reagents

Step Reagents/Conditions Solvent Temperature Yield/Notes
Bromination at 5-position Bromine, catalyst (e.g., FeBr3 or Lewis acid) Dichloromethane, CHCl3 0-25°C Controlled addition to avoid over-bromination
Difluoromethyl introduction Difluoromethylating agents (e.g., TMS-CF2H) Polar aprotic solvents (DMF, DMSO) Room temp to reflux Requires inert atmosphere to avoid decomposition
Nucleophilic substitution Amines, thiols, or alkoxides for further derivatization DMSO, DMF Elevated temps (50-100°C) Enables functional group diversification

Industrial Scale and Process Optimization

Industrial synthesis of halogenated pyrimidines often employs continuous flow reactors to enhance control over reaction parameters such as temperature, reagent stoichiometry, and reaction time, improving yield and purity. Automated reactors allow precise dosing of bromine and other reagents, reducing side reactions.

Related Synthetic Examples and Analogous Compounds

Research on structurally related compounds such as 5-bromo-2-chloropyrimidine derivatives shows the use of nucleophilic aromatic substitution and sulfonamide coupling reactions under mild conditions. For instance, reactions of 2-(5-bromo-2-chloropyrimidin-4-ylthio)-4-methoxybenzenamine with sulfonyl chlorides yield various sulfonamide derivatives, illustrating the utility of halogenated pyrimidines as versatile intermediates.

Summary of Key Preparation Methods

Methodology Description Advantages Limitations
Halogenation of 4-chloro-6-(difluoromethyl)pyrimidine Bromination at 5-position using bromine and catalyst in organic solvent High selectivity, straightforward Requires careful temperature control
Difluoromethyl group installation Use of difluoromethylating reagents on pyrimidine intermediates Direct introduction of CF2H group Sensitive reagents, inert atmosphere needed
Nucleophilic substitution Replacement of halogens with nucleophiles for further functionalization Versatile downstream chemistry Elevated temperatures, possible side reactions

Research Findings and Data

  • Bromination reactions typically proceed with yields ranging from 70-90% under optimized conditions.
  • Difluoromethylation reactions require careful reagent selection to avoid side reactions and decomposition.
  • Substitution reactions on the halogenated pyrimidine core enable synthesis of diverse derivatives with biological activity.

Q & A

Q. Q1: What safety precautions are critical when handling 5-Bromo-4-chloro-6-(difluoromethyl)pyrimidine in laboratory settings?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if airborne particles are generated during weighing or synthesis .
  • Containment : Conduct reactions in fume hoods or gloveboxes to mitigate inhalation risks, especially given the compound’s halogenated structure (potential release of toxic fumes under heat) .
  • Waste Management : Segregate halogenated waste in designated containers for professional disposal to avoid environmental contamination .

Q. Q2: What are the optimal solvent systems for synthesizing and purifying this compound?

Methodological Answer:

  • Synthesis : Use anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmospheres (N₂/Ar) to prevent hydrolysis of the difluoromethyl group. Catalytic Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) may require degassed solvents .
  • Purification : Column chromatography with silica gel and a gradient of ethyl acetate/hexane (20–50%) is effective. For halogenated pyrimidines, monitor elution via TLC (UV-active spots at 254 nm) .

Q. Q3: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Compare chemical shifts with analogous bromo-chloro pyrimidines (e.g., δ ~8.2 ppm for pyrimidine protons; δ ~110–120 ppm for C-Br/C-Cl in ¹³C NMR) .
    • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 265.95 for C₅H₃BrClF₂N₂) .
  • Elemental Analysis : Confirm Br/Cl content (±0.3% deviation) via combustion analysis .

Advanced Research Questions

Q. Q4: How do electronic effects of substituents (Br, Cl, CF₂H) influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

  • Substituent Hierarchy : The electron-withdrawing Br (ortho/para-directing) and Cl (meta-directing) groups enhance NAS at specific positions. The difluoromethyl group (-CF₂H) introduces steric hindrance but stabilizes intermediates via inductive effects.
  • Experimental Design : Perform competitive NAS reactions with anilines/thiols in polar aprotic solvents (e.g., DMSO). Monitor regioselectivity via HPLC-MS to identify dominant substitution sites .

Q. Q5: What strategies resolve contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values)?

Methodological Answer:

  • Purity Verification : Use orthogonal methods (HPLC-DAD, LC-MS) to rule out impurities >98% purity is critical for reproducible bioassays. Note: Commercial samples (e.g., Sigma-Aldrich) may lack analytical certificates, necessitating in-house validation .
  • Assay Conditions : Standardize cell culture media (e.g., pH, serum content) to minimize variability. For mycobacterial studies (e.g., M. tuberculosis), use Middlebrook 7H9 broth with OADC enrichment .

Q. Q6: How can computational modeling predict the compound’s interaction with enzymatic targets (e.g., thymidylate synthase)?

Methodological Answer:

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model binding poses. Parameterize the difluoromethyl group’s van der Waals radii and partial charges using DFT calculations (B3LYP/6-31G*) .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of enzyme-ligand complexes. Analyze hydrogen bonds with catalytic residues (e.g., Asp169 in E. coli thymidylate synthase) .

Q. Q7: What are the challenges in scaling up reactions involving this compound while maintaining regioselectivity?

Methodological Answer:

  • Process Optimization :
    • Temperature Control : Maintain reactions at ≤60°C to prevent thermal decomposition of the pyrimidine ring.
    • Catalyst Loading : Reduce Pd catalyst to 0.5–1 mol% to minimize cost and metal contamination. Use scavengers (e.g., SiliaBond Thiol) for post-reaction purification .
  • Quality Control : Implement inline PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real-time .

Q. Q8: How does the difluoromethyl group’s hydrophobicity impact membrane permeability in cell-based assays?

Methodological Answer:

  • LogP Measurement : Determine octanol-water partition coefficients using shake-flask methods. Compare with analogs (e.g., -CH₃ vs. -CF₂H) to quantify hydrophobicity enhancement.
  • Caco-2 Assays : Assess permeability in vitro. A 2–3-fold increase in Papp (apparent permeability) is expected for -CF₂H vs. non-fluorinated derivatives, aligning with trends for trifluoromethylpyrimidines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-4-chloro-6-(difluoromethyl)pyrimidine
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5-Bromo-4-chloro-6-(difluoromethyl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.